molecular formula C15H12N2O3 B1528055 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 1373029-12-9

3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione

Cat. No.: B1528055
CAS No.: 1373029-12-9
M. Wt: 268.27 g/mol
InChI Key: WKVSKFCTAXBLDO-UHFFFAOYSA-N
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Description

3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, with benzyloxy and methyl substituents. Such structures are often explored for their potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrole Ring: Starting from a suitable pyrrole precursor, the pyrrole ring is constructed through cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl alcohol or benzyl chloride as the source.

    Methylation: The methyl group is introduced through alkylation reactions, typically using methyl iodide or dimethyl sulfate.

    Final Cyclization: The final step involves cyclization to form the fused pyridine ring, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds also contain a fused pyrrole ring and exhibit similar biological activities.

    Pyrrolopyridine Derivatives: Similar in structure but may have different substituents and biological properties.

    Benzyl-substituted Pyrroles: Compounds with benzyl groups attached to the pyrrole ring.

Uniqueness

3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzyloxy and methyl groups can enhance its interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-methyl-3-phenylmethoxypyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-17-14(18)12-7-11(8-16-13(12)15(17)19)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVSKFCTAXBLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)N=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160500
Record name 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373029-12-9
Record name 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373029-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione
Reactant of Route 2
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione
Reactant of Route 3
Reactant of Route 3
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione
Reactant of Route 4
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione
Reactant of Route 5
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione
Reactant of Route 6
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione

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